molecular formula C31H50N2O16 B8210201 Mal-PEG10-NHS ester

Mal-PEG10-NHS ester

Katalognummer: B8210201
Molekulargewicht: 706.7 g/mol
InChI-Schlüssel: XSRMTBLJFSRLGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mal-PEG10-NHS ester is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a maleimide group and an N-hydroxysuccinimide (NHS) ester group, which facilitate the conjugation of proteins and other molecules. This compound is widely used in bioconjugation and drug development due to its ability to form stable amide bonds with primary amines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG10-NHS ester involves the reaction of a PEG chain with maleimide and NHS ester groups. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions: Mal-PEG10-NHS ester primarily undergoes substitution reactions due to the presence of reactive NHS ester and maleimide groups. These reactions include:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Mal-PEG10-NHS ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade target proteins.

    Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules for various biological studies.

    Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: Used in the production of bioconjugates for diagnostic and therapeutic applications .

Wirkmechanismus

Mal-PEG10-NHS ester exerts its effects through the formation of stable covalent bonds with target molecules. The NHS ester group reacts with primary amines to form amide bonds, while the maleimide group reacts with thiols to form thioether bonds. These reactions enable the conjugation of various biomolecules, facilitating their use in targeted therapies and diagnostic applications .

Vergleich Mit ähnlichen Verbindungen

Mal-PEG10-NHS ester is unique due to its dual functional groups, which allow for versatile conjugation reactions. Similar compounds include:

This compound stands out due to its optimal PEG chain length, which offers a good balance between solubility and reactivity, making it suitable for a wide range of applications.

Biologische Aktivität

Mal-PEG10-NHS ester, also known as Mal-amido-PEG10-C2-NHS ester, is a non-cleavable linker widely used in bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs). This compound features a maleimide group that reacts with thiol groups and an N-hydroxysuccinimide (NHS) ester that targets primary amines. Its unique structure enables it to facilitate the attachment of various biomolecules, enhancing their therapeutic potential.

PropertyValue
CAS Number 1137109-22-8
Molecular Formula C₃₄H₅₅N₃O₁₇
Molecular Weight 777.81 g/mol
Density N/A
Melting Point N/A
Boiling Point N/A

This compound operates through two primary mechanisms:

  • Covalent Bond Formation : The maleimide group forms stable covalent bonds with thiol groups in proteins, allowing for the effective conjugation of drugs or other functional groups.
  • Amine Labeling : The NHS ester reacts with primary amines (-NH₂) in proteins and oligonucleotides, facilitating the labeling process essential for various biochemical assays and therapeutic applications.

1. Antibody-Drug Conjugates (ADCs)

This compound is primarily utilized in the synthesis of ADCs. The linker allows for the selective attachment of cytotoxic drugs to antibodies, enhancing the specificity and efficacy of cancer treatments. The non-cleavable nature of this linker ensures that once attached, the drug remains associated with the antibody throughout circulation until internalized by target cells.

2. Protein Labeling

The ability to label proteins through primary amines makes this compound invaluable in proteomics and diagnostics. It enables researchers to track protein interactions and modifications, which are crucial for understanding cellular processes and disease mechanisms.

Study 1: Synthesis of ADCs

In a study by Hansen et al. (2019), this compound was employed to create peptide nucleic acid-peptide conjugates aimed at combating antibiotic-resistant bacteria. The study demonstrated that these conjugates exhibited significant antibacterial activity against colistin- and tigecycline-resistant strains of E. coli and K. pneumoniae, highlighting the potential of this compound in developing novel therapeutic agents against resistant pathogens .

Study 2: Targeting Tumor Cells

Zhang et al. (2019) explored the use of this compound in creating polypeptide magnetic nanospheres for tumor diagnosis. The study reported successful conjugation of targeting peptides to the nanospheres using this compound, resulting in enhanced imaging capabilities for tumor detection .

Research Findings

Recent research has underscored the versatility of NHS esters like Mal-PEG10-NHS in probing biological systems:

  • Reactivity-Based Probes : A study published in Nature highlighted how NHS esters can be utilized as reactivity-based probes to identify ligandable hotspots on proteins. This approach has opened new avenues for drug discovery by enabling the mapping of functional sites on complex proteomes .
  • Fragment-Based Ligand Discovery : Fragment-based approaches using NHS esters have shown promise in developing selective inhibitors for specific protein targets, demonstrating the compound's utility beyond mere labeling .

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50N2O16/c34-27-1-2-28(35)32(27)6-8-40-10-12-42-14-16-44-18-20-46-22-24-48-26-25-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-31(38)49-33-29(36)3-4-30(33)37/h1-2H,3-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRMTBLJFSRLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50N2O16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.